molecular formula C14H19N5O2 B2909199 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxyacetamide CAS No. 1797955-98-6

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxyacetamide

Cat. No.: B2909199
CAS No.: 1797955-98-6
M. Wt: 289.339
InChI Key: PICIPTFSQMWIMQ-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxyacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazine ring substituted with a cyano group and a piperidine ring, which is further linked to a methoxyacetamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxyacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using reagents like potassium cyanide (KCN) or sodium cyanide (NaCN).

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Linking the Piperidine and Pyrazine Rings: The piperidine ring is linked to the pyrazine ring through a series of condensation reactions.

    Introduction of the Methoxyacetamide Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxyacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-21-10-13(20)18-9-11-2-6-19(7-3-11)14-12(8-15)16-4-5-17-14/h4-5,11H,2-3,6-7,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICIPTFSQMWIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1CCN(CC1)C2=NC=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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